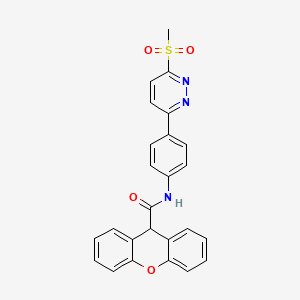
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C25H19N3O4S and its molecular weight is 457.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring and a xanthene backbone , which are known for their roles in various biological activities. The presence of the methylsulfonyl group contributes to its unique chemical properties, potentially enhancing its interaction with biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases, which are critical in various signaling pathways related to cell growth and proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering their activity and thereby influencing cellular responses.
- Antioxidant Activity : The methylsulfonyl group may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 10 | |
| A549 | 15 | |
| HeLa | 12 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Bacterial Inhibition : It demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Bacteria | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Study 1: Anticancer Efficacy
In a study examining the effects of the compound on MCF-7 cells, researchers observed that treatment resulted in increased apoptosis as evidenced by flow cytometry assays. The compound activated caspase pathways, indicating its role in promoting programmed cell death in cancer cells.
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial viability with prolonged exposure, suggesting potential for development into an antimicrobial agent.
Propriétés
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c1-33(30,31)23-15-14-20(27-28-23)16-10-12-17(13-11-16)26-25(29)24-18-6-2-4-8-21(18)32-22-9-5-3-7-19(22)24/h2-15,24H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYWBUFQQDLUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














